Structural Differentiation from Yibeinoside A via Glycosylation Position
Yibeinoside B (cevan-6-one, 3-(β-D-glucopyranosyloxy)-) and yibeinoside A (sinpeinine-3-O-β-glucoside) are both glycosylated cevane alkaloids from *F. pallidiflora*, but they differ in their aglycone cores. Yibeinoside B possesses a 6-oxo substitution on the cevane skeleton, whereas yibeinoside A is the 3-O-glucoside of sinpeinine A [1]. This structural divergence enables their chromatographic separation and use as differential markers for botanical authentication [2].
| Evidence Dimension | Structural identity (aglycone core and glycosylation site) |
|---|---|
| Target Compound Data | Cevan-6-one, 3-(β-D-glucopyranosyloxy)- (M = 575.78 g/mol) |
| Comparator Or Baseline | Yibeinoside A: Sinpeinine-3-O-β-glucoside (M = 573.8 g/mol) |
| Quantified Difference | Distinct aglycone (6-oxocevane vs. sinpeinine); distinct chromatographic retention times in UPLC-QTOF-MS [2] |
| Conditions | Structural elucidation by IR, MS, ¹H-NMR, ¹³C-NMR [1]; chromatographic separation by UPLC-QTOF-MS [2] |
Why This Matters
Procurement of yibeinoside B rather than yibeinoside A is essential for studies focused on 6-oxo-cevane pharmacophores or when a specific chemotaxonomic marker for *F. pallidiflora* authentication is required.
- [1] Xu Y, et al. Isolation and identification of yibeinoside B. Yao Hsueh Hsueh Pao. 1993;28(3):192-6. View Source
- [2] Mijiti Y, et al. Rapid Quantification and Quantitation of Alkaloids in Xinjiang Fritillaria by UPLC-QTOF-MS. Molecules. 2017;22(5):719. View Source
